molecular formula C22H25N7O2 B2433648 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 2034360-43-3

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2433648
CAS No.: 2034360-43-3
M. Wt: 419.489
InChI Key: WEYMWPUARFFMHY-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyrimidine rings, followed by their integration into the azetidine and piperazine frameworks. Common reagents include acetylacetone, hydrazine, and various aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the precise conditions required for each reaction step .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the azetidine ring would produce secondary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an inhibitor of specific enzymes and receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone lies in its combination of multiple heterocyclic structures, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O2/c1-31-19-6-3-2-5-18(19)26-9-11-27(12-10-26)22(30)17-14-28(15-17)20-13-21(24-16-23-20)29-8-4-7-25-29/h2-8,13,16-17H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYMWPUARFFMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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